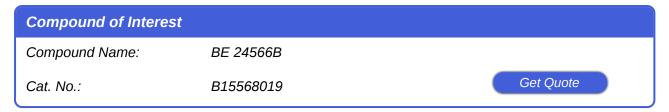


An In-depth Technical Guide to BE-24566B: Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

BE-24566B, also known as L-755,805, is a polyketide metabolite produced by the bacterium Streptomyces violaceusniger.[1][2] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of BE-24566B. It is intended to serve as a technical resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development. The information is presented with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.

Chemical Identity and Physicochemical Properties

BE-24566B is a complex heterocyclic compound with a molecular formula of C₂₇H₂₄O₇ and a molecular weight of 460.5 g/mol .[1][2] Its formal chemical name is (6S,16S)-6,7,9,16-tetrahydro-3,11,13,15-tetrahydroxy-1,6,9,9-tetramethyl-6,16-epoxy-14H-anthra[2,3-d] [1]benzoxocin-14-one.

Table 1: Chemical Identifiers of BE-24566B



Identifier	Value
CAS Number	149466-04-6
Synonym	L-755,805
Molecular Formula	C27H24O7
Molecular Weight	460.5 g/mol
InChI	InChI=1S/C27H24O7/c1-11-5-13(28)9-18- 19(11)25-20-12(10-27(4,33-18)34-25)6-15- 22(23(20)31)24(32)21-16(26(15,2)3)7-14(29)8- 17(21)30/h5-9,25,28-31H,10H2,1- 4H3/t25-,27-/m1/s1
SMILES	O=C(C(C(O)=CC(O)=C1)=C1C2(C)C)C(C2=C3) =C(O)C4=C3C[C@]5(C)OC6=CC(O)=CC(C)=C 6[C@H]4O5

Table 2: Physicochemical Properties of BE-24566B

Property	Description
Physical Form	Solid
Solubility	Soluble in Dichloromethane, DMSO, Ethanol, and Methanol.
Purity	Typically available at ≥98% purity.

Pharmacological Properties

BE-24566B exhibits two primary biological activities: as an antibiotic against a range of Grampositive bacteria and as an antagonist of endothelin receptors.

Antibacterial Activity

BE-24566B has demonstrated inhibitory activity against several species of bacteria. The minimum inhibitory concentrations (MICs) are summarized in the table below.



Table 3: Antibacterial Spectrum of BE-24566B

Bacterial Strain	MIC (μg/mL)
Bacillus subtilis	1.56
Bacillus cereus	1.56
Staphylococcus aureus	1.56
Micrococcus luteus	1.56
Enterococcus faecalis	3.13
Streptococcus thermophilus	3.13

Endothelin Receptor Antagonism

BE-24566B acts as an antagonist for both endothelin receptor subtypes, ET_a and ET_e. Its inhibitory activity is quantified by the half-maximal inhibitory concentration (IC₅₀).

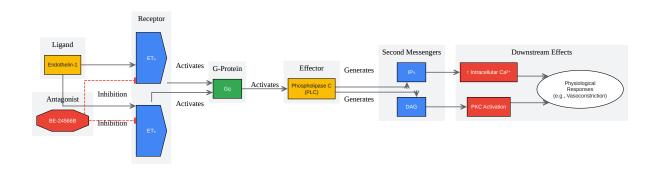
Table 4: Endothelin Receptor Antagonist Activity of BE-24566B

Receptor	IC ₅₀ (μM)
ETa	11
ETe	3.9

Mechanism of Action: Endothelin Receptor Antagonism

Endothelins are potent vasoconstricting peptides that mediate their effects through two G protein-coupled receptors, ET_a and ET_e. The binding of endothelin to its receptors initiates a signaling cascade that leads to various physiological responses, including vasoconstriction, cell proliferation, and inflammation. BE-24566B, as an antagonist, competitively binds to these receptors, thereby blocking the downstream signaling pathways.





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Caption: Endothelin signaling pathway and the inhibitory action of BE-24566B.

Experimental Protocols Determination of Minimum Inhibitory Concentration (MIC)

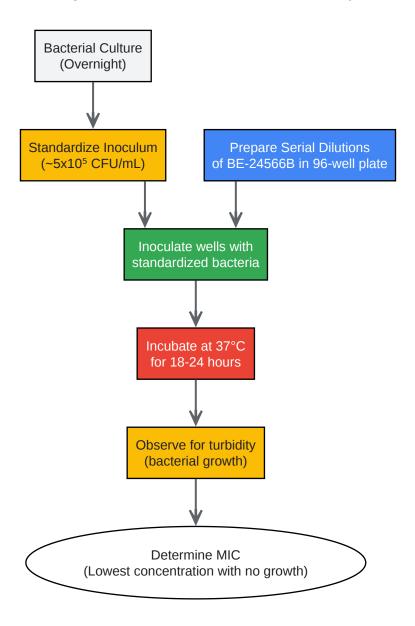
The MIC values for BE-24566B against various bacterial strains are typically determined using a broth microdilution method.

Methodology:

• Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration, typically around 5 x 10⁵ CFU/mL.



- Serial Dilution of BE-24566B: A stock solution of BE-24566B is prepared in a suitable solvent (e.g., DMSO). Two-fold serial dilutions of the compound are then made in a 96-well microtiter plate containing broth medium.
- Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
- Determination of MIC: The MIC is defined as the lowest concentration of BE-24566B that completely inhibits visible growth of the bacteria, as determined by the absence of turbidity.



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Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

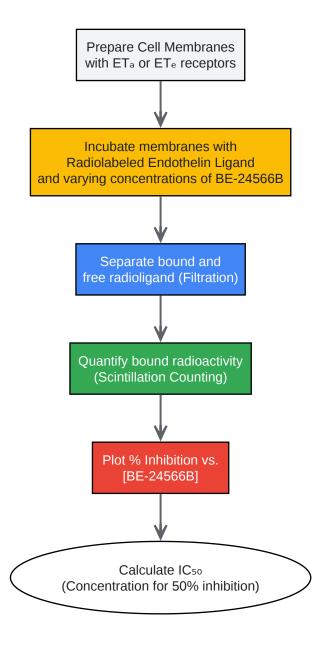
Determination of IC₅₀ **for Endothelin Receptor Antagonism**

The IC₅₀ values for BE-24566B are determined through competitive binding assays.

Methodology:

- Preparation of Receptor Membranes: Cell membranes expressing either ET_a or ET_e receptors are prepared from cultured cells (e.g., CHO cells).
- Competitive Binding Assay: A constant concentration of a radiolabeled endothelin ligand (e.g., ¹²⁵I-ET-1) is incubated with the receptor membranes in the presence of varying concentrations of BE-24566B.
- Separation and Quantification: The reaction mixture is filtered to separate the receptor-bound radioligand from the unbound ligand. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
- Calculation of IC₅₀: The concentration of BE-24566B that inhibits 50% of the specific binding
 of the radiolabeled ligand is determined by non-linear regression analysis of the competition
 curve.





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Caption: Workflow for the determination of IC50 for endothelin receptor antagonism.

Synthesis and Biosynthesis

Information regarding the total synthesis or the specific biosynthetic pathway of BE-24566B is not extensively available in the public domain. As a polyketide, its biosynthesis is presumed to follow the general principles of polyketide synthesis in bacteria, involving the sequential condensation of small carboxylic acid units.



Conclusion

BE-24566B is a naturally occurring compound with significant potential in both infectious disease and cardiovascular research. Its dual activity as an antibiotic and an endothelin receptor antagonist makes it an interesting lead molecule for further investigation and drug development. This guide has provided a detailed summary of its known chemical and pharmacological properties, along with standardized experimental protocols for its characterization. Further research is warranted to fully elucidate its therapeutic potential.

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References

- 1. A network map of endothelin mediated signaling pathway PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
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